molecular formula C12H19N3O2S B1603200 tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate CAS No. 474417-23-7

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate

Cat. No. B1603200
M. Wt: 269.37 g/mol
InChI Key: NSVFGYBKPNLCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate” are not found, there are related compounds that have been synthesized. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities . The compounds were synthesized by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .

Future Directions

The future directions for research on “tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate” could involve further exploration of its synthesis, characterization, and potential applications. Given the antitumor activities observed in related compounds , it may be worthwhile to investigate the potential biological activities of “tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate”. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-7-5-14(6-8-15)10-13-4-9-18-10/h4,9H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFGYBKPNLCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620224
Record name tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate

CAS RN

474417-23-7
Record name tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of tert-butyl 1-piperazinecarboxylate, 4.4 g of 2-bromo-1,3-thiazole and 7.4 g of K2CO3 in 50 ml of EtOH is refluxed for 4 days. Water is added to the reaction mixture, the EtOH is evaporated off under vacuum, the resulting aqueous phase is extracted with EtOAc, the organic phase is washed with saturated K2CO3 solution and with saturated NaCl solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica gel, eluting with a DCM/MeOH mixture (98/2; v/v). 5 g of the expected product are obtained after precipitation from a cold DCM/hexane mixture and filtration by suction, m.p.=114–116° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate

Citations

For This Compound
2
Citations
H Yoon, Y Lee - The Journal of Organic Chemistry, 2015 - ACS Publications
A highly efficient Cu-catalyzed electrophilic amination reaction of readily available heteroarenes with O-benzoyl hydroxylamines via a one-pot C–H alumination is reported. The …
Number of citations: 41 pubs.acs.org
DL Orsi, JT Douglas, JP Sorrentino… - The Journal of organic …, 2020 - ACS Publications
gem-Difluoroalkenes represent valuable synthetic handles for organofluorine chemistry; however, most reactions of this substructure proceed through reactive intermediates prone to …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.